(R)-3-羟基吡咯烷-2-酮

描述

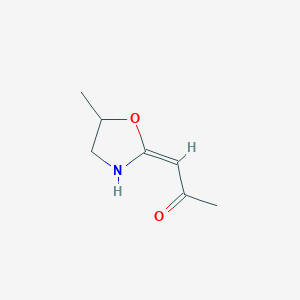

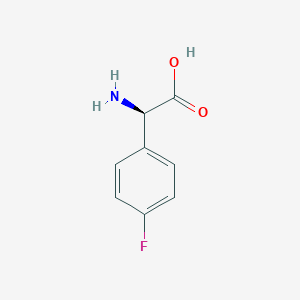

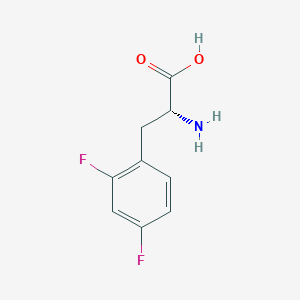

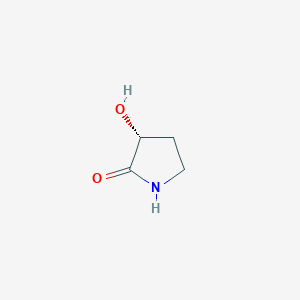

(R)-3-Hydroxypyrrolidin-2-one is a chiral compound that is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals. The compound features a five-membered lactam ring with a hydroxyl group at the 3-position, which is important for its chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. An efficient synthesis of (R)-2-methylpyrrolidine was achieved in four synthetic steps with an overall yield of 83% and >99% optical purity from readily available starting materials . Another study reported the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst to obtain optically active amino compounds, including (3R)-(-)-3-hydroxypyrrolidine, in 93% yield . Additionally, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline has been documented, highlighting the importance of regio- and stereoselective reactions .

Molecular Structure Analysis

The molecular structure of (R)-3-Hydroxypyrrolidin-2-one and its analogs is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The synthesis of enantiomerically pure dihydroxypyrrolidines from 4-hydroxy-L-proline involves regio- and stereoselective hydroxylation, indicating the complexity of these molecules . The precise structure of these compounds is often confirmed using advanced techniques such as two-dimensional NMR .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is influenced by the presence of functional groups such as hydroxyl and amino groups. For instance, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol involved a stereoselective reaction with osmium tetraoxide followed by reduction and deprotection steps . The modified Mitsunobu reaction was used to introduce a trans relationship in the synthesis of trans-(2R,3S)-2-hydroxymethyl-3-hydroxypyrrolidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Hydroxypyrrolidin-2-one derivatives are influenced by their stereochemistry and functional groups. These properties are essential for their potential use in pharmaceutical applications. For example, the synthesis of 3-hydroxy-3pyrrolin-2-ones with various substituents has been explored for their antimicrobial, antiviral, and analgesic properties . The introduction of a pyridine residue was studied to understand the impact of substituents on biological activity .

科学研究应用

1. 生物和药理活性

(R)-3-羟基吡咯烷-2-酮因其多样的生物和药理活性而受到研究。从旋花香草中分离出的该化合物有助于植物的抗菌作用。此外,在生物测定指导的分级分离后,使用光谱方法对其进行了表征 (Kuhnt 等人,1995).

2. 立体控制合成

研究还集中在相关化合物的立体控制合成上,例如从均手性 4,5-二取代恶唑烷-2-酮合成 (2S,3R)-3-羟基脯氨酸。该合成实现了 21% 和 38% 的收率,证明了 (R)-3-羟基吡咯烷-2-酮在化学合成中的多功能性 (Dell'uomo 等人,1996).

3. 用鞘氨醇单胞菌属 sp. HXN-200 羟基化

鞘氨醇单胞菌属 sp. HXN-200 对 N-苄基吡咯烷的羟基化已用于生产 N-苄基-3-羟基吡咯烷。该过程因其高活性和区域和立体选择性而著称,使其成为制备 3-羟基吡咯烷的有价值的生物催化剂 (Li 等人,2001).

4. 酶促羟基化

已采用酶促羟基化来产生光学活性 N-苄基-3-羟基吡咯烷。该方法使用假单胞菌 GPo1,实现了 52% 的对映体过量,突出了生物催化在合成手性化合物中的潜力 (Li 等人,1999).

安全和危害

The safety information for “®-3-Hydroxypyrrolidin-2-one” includes several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

(3R)-3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348929 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Hydroxypyrrolidin-2-one | |

CAS RN |

77510-50-0 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。